molecular formula C25H21N3 B2905363 3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-85-7

3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2905363
CAS No.: 866339-85-7
M. Wt: 363.464
InChI Key: RDRACNKZKGYVOK-UHFFFAOYSA-N
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Description

Pyrazoloquinolines are characterized by a fused pyrazole-quinoline scaffold, which allows for diverse substitutions that modulate physicochemical and biological activities .

Key structural features of the target compound include:

  • A pyrazolo[4,3-c]quinoline core.
  • A 4-methylphenyl substituent at position 3.
  • A 3-methylbenzyl group at position 4.

The methyl groups at both aromatic rings likely enhance lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-17-10-12-20(13-11-17)24-22-16-28(15-19-7-5-6-18(2)14-19)23-9-4-3-8-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRACNKZKGYVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction may start with the condensation of 3-methylbenzylamine and p-tolylhydrazine with a suitable diketone or aldehyde, followed by cyclization in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or green chemistry approaches to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

There appears to be no direct information available regarding the applications of the specific compound "3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline" in the provided search results. However, the search results do provide information on related compounds and their applications, which may be relevant.

Here's what can be gathered from the search results:

Pyrazoloquinolines and Their Applications:

  • Pyrazoloquinoline derivatives, as a class, exhibit significant biological activities.
  • They have potential applications in medicinal chemistry and pharmaceutical research.
  • These compounds can be modified to potentially enhance their biological activity.

Related Compounds and Activities:

  • 7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline This compound has potential biological activities and is studied for its interactions with molecular targets, including enzymes and receptors. It can be used as a building block for synthesizing more complex molecules.
  • 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline Research suggests it may have applications in areas such as kinase inhibition, anti-inflammatory activities, and anticancer research. It can bind to biological targets.
  • 7,8-Dimethoxy-3-(4-methoxyphenyl)-5-phenyl-5H-pyrazolo[4,3-c]quinoline and 7,8-Dimethoxy-3-(4-methoxyphenyl)-5-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline are similar compounds with unique features that contribute to their distinct properties.
  • Other pyrazolo[4,3-c]quinolines with hydroxyl groups show increased antioxidant activity.

Pyrazolo-pyrimidine analogs as CDK2 inhibitors:

  • Pyrazole compounds have anticancer effects .
  • Derivatives of disubstituted pyrazolo-pyrimidine analogs have antitumor activities .
  • Certain derivatives tested have potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines .
  • specific derivatives of pyrazolo-pyrimidines can induce cell cycle arrest and apoptosis in cancer cell lines, demonstrating inhibitory activity against CDK2 and CDK9 .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: It may interact with cellular receptors, triggering or blocking signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazoloquinoline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound Reference
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline C25H21N3 363.464 - 8-methyl, 3-phenyl, 4-methylbenzyl at position 5 Methyl at position 8; phenyl at position 3
5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline C26H22FN3O2 451.48 - 7,8-dimethoxy, 3-fluorophenylmethyl at position 5 Methoxy groups; fluorine substituent
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C27H24FN3O2 465.50 - Ethyl at 4-phenyl; 3-fluorobenzyl; fused dioxino ring Ethyl group; dioxino ring system
5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline C25H18FN3O 403.43 - 2-fluorophenylmethyl at position 5; 4-methoxyphenyl at position 3 Methoxy and fluorine substituents
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide C29H25N5O2 487.55 - Carboxamide at position 7; benzyl and 3-methylphenyl groups Carboxamide functional group

Key Observations :

  • Ring Modifications: The dioxino-fused derivative () introduces an oxygen-containing ring, altering electronic properties and steric bulk.
  • Functional Groups : Carboxamide derivatives () enable hydrogen bonding, enhancing target binding affinity.

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points of 134–178°C; methyl groups may lower melting points compared to polar substituents.
  • Solubility : Methyl groups reduce water solubility, while methoxy or fluorine improve it marginally .
  • Stability : Electron-donating methyl groups may enhance stability against oxidation compared to electron-withdrawing substituents (e.g., fluorine) .

Biological Activity

3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. Its unique molecular structure, characterized by a fused pyrazole and quinoline ring system, has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current knowledge regarding its biological activity, supported by data tables and case studies.

Chemical Structure

The compound's IUPAC name is this compound. The chemical formula is C23H22N2C_{23}H_{22}N_2, and it features various substituents that enhance its biological activity.

Biological Activity Overview

Research indicates that pyrazoloquinoline derivatives exhibit significant biological activities. The following sections detail the specific activities associated with this compound.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazoloquinoline derivatives. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Compound IC50 (μM) Mechanism of Action Cell Line
This compoundTBDInhibition of tubulin polymerizationA549 (lung cancer)
Compound A (similar structure)12.07Induces apoptosisHeLa (cervical cancer)

Case Study: In a recent study, derivative compounds were tested against various cancer cell lines, revealing that those with a similar structure exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

Antimicrobial Activity

The antimicrobial potential of pyrazoloquinolines has also been explored. Studies have demonstrated that certain derivatives possess activity against a range of pathogens.

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bacteriostatic

Case Study: A screening of various pyrazoloquinoline derivatives showed that several compounds displayed excellent antibacterial activity against Staphylococcus aureus, with MIC values as low as 0.25 μg/mL .

Anti-inflammatory Activity

Research has indicated that pyrazoloquinolines can also exhibit anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages.

Compound NO Inhibition (%) Concentration (μM)
This compoundTBDTBD
Compound B (similar structure)8510

Case Study: In vitro studies demonstrated that certain derivatives significantly inhibited lipopolysaccharide-induced NO production in RAW 264.7 cells, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of this compound are complex and involve interactions with specific molecular targets:

  • Anticancer Mechanism : The compound may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
  • Anti-inflammatory Mechanism : The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been noted as a significant pathway for reducing inflammation .

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